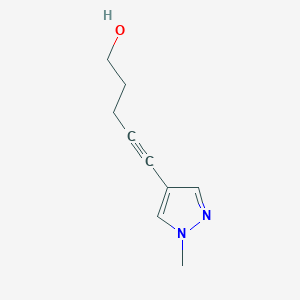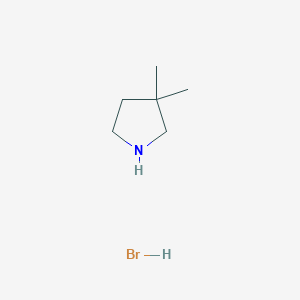
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
Vue d'ensemble
Description
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide, also known as 1-ethyl-3-trifluoromethylpyrazole-4-carboxamide (ETPCA) is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is essential for the proliferation of cells. As such, ETPCA has been studied extensively in both in vitro and in vivo models as a potential anti-cancer drug.
Applications De Recherche Scientifique
Synthesis and Agrochemical Applications
- Nematocidal and Fungicidal Activities : Research on pyrazole carboxamide derivatives, closely related to the specified compound, has demonstrated that these compounds have promising nematocidal activity against Meloidogyne incognita, although they exhibit weak fungicidal activity. This highlights their potential use in developing new agrochemicals (Zhao et al., 2017).
Organic and Medicinal Chemistry
Synthesis of Fluorescent Molecules : Studies have shown that trifluoromethylated pyrazolo[1,5-a]pyrimidines, derivatives synthesized from compounds structurally similar to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide, can serve as novel fluorescent molecules. This suggests potential applications in bioimaging and molecular probes, offering a basis for further exploration into optical materials (Wu et al., 2006).
Anticancer Activity : Derivatives have been synthesized for their potential biological activities, including the effective inhibition of cancer cell proliferation. This positions such compounds as candidates for further development into anticancer agents, showcasing the versatility of pyrazole derivatives in therapeutic applications (Liu et al., 2016).
Advanced Synthesis Techniques
Development of Herbicides : Analogs of pyrazosulfuron-ethyl, a herbicide, have been synthesized from ethyl pyrazole-4-carboxylate derivatives, indicating the role of such compounds in the design and development of new herbicidal formulations. This research contributes to agricultural chemistry by providing insights into the synthesis of more effective and selective agrochemicals (Morimoto et al., 1990).
Antimicrobial Agents : New series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown significant antimicrobial and anticancer activities. These findings support the potential of pyrazole derivatives as a basis for developing new pharmaceuticals, highlighting the compound's role in synthesizing agents with therapeutic benefits (Hafez et al., 2016).
Propriétés
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c1-2-14-3-4(6(11)12)5(13-14)7(8,9)10/h3H,2H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBOSUUARTQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)


![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)

![6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine](/img/structure/B1482603.png)
![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)



